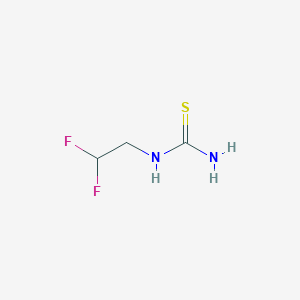

(2,2-Difluoroethyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2S/c4-2(5)1-7-3(6)8/h2H,1H2,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBUIQHERMBOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small atomic size lead to strong carbon-fluorine bonds, which can enhance metabolic stability and bioavailability of drug candidates. numberanalytics.combohrium.comtandfonline.com This has made fluorination a widely used strategy in medicinal chemistry to improve the efficacy and pharmacokinetic profiles of therapeutic agents. bohrium.comtandfonline.com The presence of fluorine can also modulate the acidity or basicity of nearby functional groups and influence molecular conformation, both of which are critical factors in designing molecules with specific biological activities. bohrium.com Consequently, a significant portion of new drugs entering the market contains fluorine. omicsonline.org

An Overview of Thiourea and Its Derivatives As Privileged Molecular Scaffolds

Thiourea (B124793) and its derivatives are recognized as "privileged structures" in medicinal and synthetic chemistry. nih.gov This is due to their versatile chemical reactivity and their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov The thiourea functional group, with its sulfur and two amino groups, provides a framework for a wide array of chemical modifications, leading to a diverse range of compounds with various biological activities. acs.orgmdpi.com These derivatives have found applications as antibacterial, antiviral, antifungal, and anticancer agents. nih.govmdpi.com Beyond medicine, thiourea derivatives are also utilized in agriculture as insecticides and herbicides and in various industrial processes. acs.orgresearchgate.net

Specific Research Focus: 2,2 Difluoroethyl Thiourea As a Unique Fluorinated Thiourea Derivative

(2,2-Difluoroethyl)thiourea represents a convergence of the beneficial properties of both fluorinated compounds and the thiourea (B124793) scaffold. The presence of the difluoroethyl group is expected to impart the characteristic effects of fluorination, such as increased metabolic stability and altered electronic properties. This unique combination makes this compound a compound of considerable interest for researchers exploring new bioactive molecules.

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1274792-12-9 |

| Molecular Formula | C3H6F2N2S |

| Molecular Weight | 140.16 g/mol |

Table 1: Chemical and Physical Properties of this compound. Data sourced from chemsrc.com.

Scope and Objectives of the Academic Research Outline

Conventional Synthetic Pathways

Traditional methods for synthesizing thioureas have been widely adapted for the preparation of fluoroalkylated derivatives. These routes, including isothiocyanate-amine condensation, thiocarbonylation reactions, and nucleophilic substitutions, form the bedrock of fluoroalkylated thiourea synthesis.

Isothiocyanate-Amine Condensation Approaches

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. juniperpublishers.com This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group, forming the thiourea linkage. nih.gov This approach is highly versatile and has been successfully applied to the synthesis of various fluoroalkylated thioureas.

A common strategy involves reacting a fluorinated amine with a non-fluorinated isothiocyanate or, conversely, a fluorinated isothiocyanate with a non-fluorinated amine. For instance, a series of N-(4-trifluoromethylphenyl) thiourea derivatives were prepared through the condensation of 4-trifluorophenylamine with various isothiocyanates under uncatalyzed conditions. juniperpublishers.com Similarly, novel fluorinated N,N-disubstituted thioureas have been synthesized in high yields (80–92%) by treating isothiocyanato benzenesulfonamide (B165840) with a range of fluorinated aromatic amines in dry dioxane, using triethylamine (B128534) as a catalyst. nih.gov

The reaction mechanism involves the initial nucleophilic attack of the amine on the isothiocyanate's central carbon, creating a zwitterionic intermediate. Subsequent proton transfer leads to the final thiourea product. nih.gov This "click-type" coupling reaction is generally efficient and high-yielding. nih.gov

Table 1: Examples of Fluoroalkylated Thiourea Synthesis via Isothiocyanate-Amine Condensation This table is generated based on data from the text.

| Reactant 1 (Amine) | Reactant 2 (Isothiocyanate) | Catalyst/Conditions | Product Type | Reference |

| 4-Trifluorophenylamine | Various Isothiocyanates | Uncatalyzed | N-(4-trifluoromethylphenyl) thioureas | juniperpublishers.com |

| Fluorinated Aromatic Amines | Isothiocyanato benzenesulfonamide | Triethylamine / Dioxane / Reflux | N-(Sulfonamidophenyl)-N'-(fluoroaryl)thioureas | nih.gov |

| Heterocyclic Amines | In situ generated Isothiocyanate | Anhydrous Acetone | N-acyl thiourea derivatives | mdpi.com |

| Amines/Anilines | Benzyl Isothiocyanates | Triethylamine | Benzyl thioureas | chinesechemsoc.org |

Thiocarbonylation Reactions

Thiocarbonylation reactions provide an alternative route to thioureas, particularly when the required isothiocyanate is unavailable or difficult to prepare. nih.gov These methods introduce the thiocarbonyl (C=S) group using various reagents.

One established method involves the reaction of an amine with carbon disulfide (CS₂). nih.govsioc-journal.cn This reaction typically forms a dithiocarbamate (B8719985) salt as an intermediate. This salt can then be desulfurized in situ, often with a coupling agent like a carbodiimide (B86325) or by reaction with another amine, to yield the thiourea. nih.gov Photoredox catalysis has also been employed to synthesize thioureas from amines and CS₂, where thiyl radicals are generated and ultimately lead to the thiourea product under mild conditions. sioc-journal.cn

Another approach utilizes thiocarbonyl transfer agents. For example, thiocarbonyl fluoride (B91410), generated in situ from difluorocarbene, can serve as a thiocarbonyl source for the cyclization of vicinal X-H substituted alkyl amines (where X = N, O, S) to produce cyclic thioureas like imidazolidine-2-thiones, oxazolidine-2-thiones, and thiazolidine-2-thiones. cas.cn

Nucleophilic Substitution Reactions Involving Fluorinated Precursors

Nucleophilic substitution reactions offer a pathway to introduce fluorinated moieties onto a pre-existing thiourea core or to construct the thiourea itself using a fluorinated building block. For example, the synthesis of thiourea can be achieved via a nucleophilic substitution reaction between urea (B33335) and Lawesson's reagent, where the sulfur anion from Lawesson's reagent attacks the carbonyl carbon of urea. bibliotekanauki.pl

In the context of fluoroalkylated compounds, a (benzenesulfonyl)difluoromethyl anion, generated from difluoromethyl phenyl sulfone, can undergo nucleophilic substitution with various electrophiles, demonstrating a method for C-C bond formation with a fluorinated carbanion. google.com While not directly forming a thiourea, this principle can be adapted. A more direct route involves the reaction of a nucleophilic sulfur source, such as thiourea or its derivatives, with a fluorinated electrophile. Cholesterol-based thiourea derivatives, for instance, have been synthesized through the nucleophilic attack of thiourea on cholesterol chloroformate. iosrjournals.org This strategy could be applied by reacting thiourea with a suitable fluorinated alkyl halide or sulfonate to form an S-alkylisothiouronium salt, which can then be rearranged or further reacted to yield the desired N-substituted thiourea.

Innovative and Green Chemistry Synthetic Approaches for Thiourea Derivatization

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing thiourea derivatives. These innovative approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Catalyst-Free and Solvent-Free Methodologies

Significant progress has been made in developing catalyst-free and solvent-free syntheses of thioureas. Several fluoroalkylated thiourea syntheses proceed efficiently without the need for a catalyst. juniperpublishers.com For example, a highly efficient, catalyst-free synthesis of substituted thioureas has been demonstrated using the reaction of thiazolidine-2-thiones with various amines in water, a green solvent. nih.gov

Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, has emerged as a powerful solvent-free technique. rsc.orgrsc.org The mechanochemical "click" coupling of isothiocyanates and amines, either by manual grinding or in an electric ball mill, provides a rapid, quantitative, and general route to thioureas without any bulk solvent. rsc.org This solvent-less strategy is applicable to a wide range of substrates and is considered an environmentally benign alternative to traditional solution-based chemistry. rsc.orgrsc.org Similarly, Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed without a catalyst in a solvent-free manner by heating the reactants to their melting point, leading to rapid reaction and good yields. organic-chemistry.org

Table 2: Comparison of Green Synthesis Methodologies for Thioureas This table is generated based on data from the text.

| Methodology | Principle | Advantages | Example Reaction | Reference |

| Catalyst-Free | Reaction proceeds without a catalyst, often in a green solvent like water. | Reduced cost, simplified purification, avoids toxic metal catalysts. | Thiazolidine-2-thiones + Amines in Water | nih.gov |

| Solvent-Free (Mechanochemistry) | Mechanical energy (ball milling/grinding) drives the reaction. | Eliminates bulk solvents, reduces waste, can enable new reactivity. | Isothiocyanates + Amines (neat) | rsc.org |

Microwave and Ultrasound-Assisted Syntheses

The use of alternative energy sources like microwave (MW) irradiation and ultrasound (US) has been shown to significantly enhance the synthesis of thiourea derivatives. ukm.mynih.gov These techniques often lead to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. ukm.mymdpi.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot synthesis of substituted thioureas. ukm.my In a comparative study, the microwave-assisted reaction of naphthyl isothiocyanate with toluidine isomers reduced the reaction time from 6 hours to just 5 minutes and improved yields from a range of 31-82% to 82-89% compared to conventional reflux. ukm.my Solvent-free microwave-promoted condensation of arylglyoxals and phenylthiourea (B91264) has also been reported to efficiently produce thiohydantoins. organic-chemistry.org

Ultrasound-assisted synthesis operates through the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. mdpi.com This method has been used to synthesize N-naphthoyl thioureas, providing an efficient and environmentally friendly approach. acs.org The benefits of sonication include substantially shorter reaction times (often from hours or days to minutes or hours), higher yields, and the ability to use smaller amounts of solvent. mdpi.com

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which utilizes mechanical force via methods like ball milling to induce chemical reactions, presents a powerful, solvent-free alternative for preparing thioureas. beilstein-journals.org This approach is particularly noted for its high efficiency and alignment with green chemistry principles. rsc.org

One prominent mechanochemical method involves the direct coupling of amines with isothiocyanates. This solvent-free process can be monitored using solid-state analytical techniques such as powder X-ray diffraction (PXRD) and solid-state NMR (ssNMR), integrating synthesis and characterization without the need for bulk solvents. beilstein-journals.org Another innovative technique employs thiocarbamoyl benzotriazoles as stable, easy-to-handle equivalents of isothiocyanates. rsc.org These precursors can be quantitatively converted to N-monosubstituted thioureas. For instance, the amination of thiocarbamoyl substrates has been successfully achieved by milling them with an equimolar mixture of ammonium (B1175870) chloride and sodium carbonate, which generates ammonia (B1221849) gas in situ. beilstein-journals.orgrsc.org This novel approach yields primary thioureas in near-quantitative amounts with a simple, water-based workup. rsc.org

Furthermore, symmetrical thioureas can be synthesized mechanochemically from anilines and carbon disulfide (CS₂). beilstein-journals.org In this process, a dithiocarbamate salt is formed as an intermediate, which is then decomposed with the promotion of potassium hydroxide. beilstein-journals.org The use of mechanochemistry transforms traditionally slow reactions into rapid, high-yielding processes. rsc.org

Application of Green Solvents (e.g., Water, Ionic Liquids)

The push towards sustainable chemistry has driven the adoption of green solvents in thiourea synthesis, with water and ionic liquids (ILs) being notable examples. rsc.orgmdpi.com Water serves as a viable medium for the synthesis of thiourea derivatives; for example, a simple condensation between amines and carbon disulfide can be performed in an aqueous medium to afford various di- and trisubstituted thioureas. researchgate.net

Ionic liquids, which are salts with low melting points, have gained significant attention as environmentally benign solvents and catalysts. rsc.orgresearchgate.net Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, non-flammability, and tunable polarity—make them attractive alternatives to volatile organic solvents. rsc.orgresearchgate.netethernet.edu.et By carefully selecting the cation and anion, an ionic liquid can be designed with specific properties tailored to a reaction's requirements. mdpi.com In the context of synthesizing sulfur-containing heterocyclic compounds, ILs can enhance reactivity and selectivity under mild conditions. mdpi.com The use of ILs supported on magnetic nanoparticles has also been explored, combining the advantages of ILs with the ease of catalyst separation and recyclability. ajgreenchem.com

Photochemical and Electrochemical Synthesis Modalities

Modern synthetic modalities increasingly incorporate light and electricity to drive chemical transformations, offering reagent-less activation and unique reactivity pathways. rsc.org Photoredox catalysis, in particular, has emerged as a powerful tool for constructing new compounds under mild conditions. sioc-journal.cn

A notable application is the synthesis of both symmetric and unsymmetric thioureas from amines and carbon disulfide (CS₂) using photoredox catalysis. sioc-journal.cn The proposed mechanism involves the nucleophilic addition of an amine to CS₂, followed by a single electron transfer process under photocatalysis to generate thiyl radicals. These radicals then dimerize to form a reactive disulfide, which reacts with another amine to yield the final thiourea product. This method is valued for its mild conditions and good functional group tolerance. sioc-journal.cn

The broader field of synthetic photoelectrochemistry merges photochemical and electrochemical methods to study and perform redox chemistry on molecules in their ground or excited states. nih.gov This synergy can be beneficial for sustainability and selectivity, and it allows for the accumulation of energy to access highly oxidizing or reducing agents. nih.govcardiff.ac.uk While direct photoelectrochemical synthesis of this compound is not widely documented, these principles represent a frontier in synthetic organic chemistry with potential for future applications. cardiff.ac.uk

Synthesis of Specifically Substituted this compound Derivatives

Strategies for Introducing the 2,2-Difluoroethyl Moiety

The introduction of the 2,2-difluoroethyl group is a key step in synthesizing the target compound and its derivatives. A primary strategy involves using 2,2-difluoroethylamine (B1345623) as a fundamental building block. This amine can be prepared through methods such as the palladium-catalyzed aminofluorination of monofluorostyrenes. ehu.es Once obtained, 2,2-difluoroethylamine can be reacted with a suitable isothiocyanate to form the desired N-(2,2-difluoroethyl)thiourea.

An alternative approach involves incorporating the difluoroethyl group into a more complex precursor that is then used in a subsequent reaction. For example, researchers have developed an organocatalytic enantioselective [3+2] cycloaddition reaction using N-2,2-difluoroethylbenzothiophenone imines. nih.gov This method efficiently produces complex spirocyclic compounds containing the N-2,2-difluoroethyl moiety in high yields. nih.gov

Synthesis of Acylthiourea Derivatives Featuring Difluoroethyl Moieties

Acylthioureas are an important class of thiourea derivatives, and methods for their synthesis are well-established and adaptable for fluoroalkylated versions. uran.uaconicet.gov.ar A highly effective and common strategy for preparing acylthioureas containing difluoroethyl or related difluoromethyl moieties involves a one-pot reaction sequence. tandfonline.com

The synthesis typically begins with the conversion of a carboxylic acid derivative, such as an acyl chloride, into an acyl isothiocyanate. tandfonline.comresearchgate.net This is achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, like ammonium thiocyanate (NH₄SCN), in a dry solvent such as acetone. The resulting acyl isothiocyanate is not isolated but is reacted in situ with the desired amine—in this case, 2,2-difluoroethylamine or a derivative thereof. tandfonline.com This nucleophilic addition of the amine to the isothiocyanate intermediate yields the final acylthiourea product. researchgate.net This method has been used to produce a range of acylthiourea derivatives containing difluoromethyl pyrazole (B372694) motifs with good yields. tandfonline.com

| Compound | Substituent (R) on Aniline | Yield (%) |

|---|---|---|

| 6a | 4-F | 85 |

| 6b | 4-Cl | 88 |

| 6c | 4-Br | 89 |

| 6d | 4-CH₃ | 82 |

| 6e | 4-OCH₃ | 81 |

| 6f | 3-Cl | 86 |

| 6g | 2-F | 83 |

| 6h | 2-Cl | 85 |

| 6i | 2-Br | 87 |

| 6j | 2-CH₃ | 81 |

| 6k | 2,4-diCl | 90 |

| 6l | 2,4-diF | 87 |

Reaction Mechanism Studies and Yield Optimization

Understanding the reaction mechanisms and optimizing conditions are crucial for improving the efficiency of synthetic routes. For the synthesis of acylthioureas, phase-transfer catalysis (PTC) has been shown to be an effective technique. tandfonline.com For example, the use of polyethylene (B3416737) glycol (PEG-600) can promote the reaction between an acyl chloride, NH₄SCN, and an amine under mild conditions. tandfonline.com

In organocatalysis, chiral thiourea catalysts are known to activate electrophiles, such as imines, through hydrogen bonding interactions. This dual hydrogen-bonding motif facilitates the nucleophilic attack, controlling the stereoselectivity of the reaction.

Optimizing reaction conditions is a key aspect of developing a viable synthetic protocol. This often involves screening different solvents, bases, and reaction times to maximize product yield. The synthesis of thiourea derivatives from isothiocyanates and amines, while often straightforward, can be fine-tuned for efficiency. For instance, studies have shown how the choice of solvent (e.g., dichloromethane (B109758) vs. tert-butanol) and reaction time can be adjusted based on the nucleophilicity of the amine to achieve high yields. mdpi.com For highly nucleophilic amines like N-monosubstituted piperazines, reactions can be completed in as little as one hour at room temperature in dichloromethane, resulting in excellent yields. mdpi.com

| Isothiocyanate | Amine (N-Substituted Piperazine) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl isothiocyanate | N-Benzylpiperazine | CH₂Cl₂ | 1 | 95 |

| Phenyl isothiocyanate | N-(4-Fluorobenzyl)piperazine | CH₂Cl₂ | 1 | 99 |

| Phenyl isothiocyanate | N-(2-Chlorobenzyl)piperazine | CH₂Cl₂ | 1 | 99 |

| Benzyl isothiocyanate | N-Benzylpiperazine | CH₂Cl₂ | 1 | 98 |

| Benzyl isothiocyanate | N-Phenylpiperazine | CH₂Cl₂ | 1 | 96 |

| Phenethyl isothiocyanate | N-Benzylpiperazine | CH₂Cl₂ | 1 | 99 |

| 3,4,5-Trimethoxyphenyl isothiocyanate | N-Benzylpiperazine | CH₂Cl₂ | 1 | 99 |

Functional Group Transformations and Regioselective Modifications

The reactivity of this compound is largely dictated by the nucleophilic character of the sulfur atom and the two nitrogen atoms, as well as the influence of the electron-withdrawing 2,2-difluoroethyl group. This allows for a variety of functional group transformations. The thiourea moiety can undergo reactions such as alkylation, acylation, and condensation, often with a degree of regioselectivity.

The presence of the difluoroethyl group can influence the nucleophilicity of the adjacent nitrogen atom, potentially directing reactions to the other nitrogen or the sulfur atom. For instance, in reactions with electrophiles, the substitution pattern can be controlled by the reaction conditions. The synthesis of various derivatives often involves the careful manipulation of these reactive sites.

Furthermore, the difluoroethyl group itself can be a site for modification, although this is less common than reactions involving the thiourea core. Transformations can also involve the entire thiourea unit, such as its conversion to other functional groups or its removal after serving a specific synthetic purpose. The regioselective modification is crucial in directing the outcome of a reaction towards a desired product, and this can often be achieved by tuning the reaction conditions, such as the choice of solvent, temperature, and catalyst. researchgate.net

Cyclization and Heterocycle Formation Reactions

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. The difluoroethyl moiety is often retained in the final product, imparting unique properties to the resulting heterocyles.

Synthesis of Thiazole (B1198619) and Isothiazole (B42339) Derivatives

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, and this compound can serve as the thiourea component in this reaction. sioc-journal.cn By condensing it with α-haloketones, 2-amino-thiazole derivatives bearing a 2,2-difluoroethyl group on the amine can be prepared. vulcanchem.comekb.eg This reaction is versatile and allows for the introduction of various substituents on the thiazole ring depending on the choice of the α-haloketone. bepls.comchemrxiv.orgorganic-chemistry.org The general scheme involves the initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

The synthesis of isothiazole derivatives from this compound is less direct. Isothiazoles are typically synthesized through different cyclization strategies, often involving the construction of the S-N bond. medwinpublishers.com While direct conversion might be challenging, multistep synthetic routes could potentially utilize this compound as a source of the N-C-S fragment.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | α-Haloketone | 2-((2,2-Difluoroethyl)amino)thiazole | vulcanchem.comekb.eg |

| This compound | Propargyl Bromides | 2-((2,2-Difluoroethyl)amino)thiazole | organic-chemistry.org |

| This compound | Diazoketones | 2,4-Disubstituted-(1,3)thiazoles | chemrxiv.org |

Formation of Fluorinated Thiophenytoin Analogues

Thiophenytoin, a sulfur analog of the anticonvulsant drug phenytoin (B1677684), and its derivatives are of interest in medicinal chemistry. This compound can be a key building block in the synthesis of fluorinated thiophenytoin analogues. A potential synthetic route involves the reaction of this compound with a suitable precursor containing a diaryl ketone moiety, analogous to the synthesis of phenytoin from urea.

A related transformation involves the organocatalytic [3+2]-cycloaddition of substituted (E)-2-((2,2-difluoroethyl)imino)benzo[b]thiophen-3(2H)-one with substituted 5-methyl-4-methylene-2,4-dihydro-3H-pyrazol-3-one. buchler-gmbh.com This reaction, catalyzed by a chiral thiourea derivative, leads to the formation of complex dispiro[benzo[b]thiophene-pyrrolidine-pyrazole]s containing the CF2H group, showcasing the utility of related structures in constructing complex heterocyclic systems. buchler-gmbh.com

Formation of Organometallic Complexes and Coordination Chemistry

Thiourea and its derivatives are well-known ligands in coordination chemistry, capable of coordinating to metal centers through the sulfur atom or, in some cases, through both sulfur and nitrogen atoms. mdpi.combohrium.comnih.gov this compound is expected to exhibit similar coordination behavior, forming complexes with a variety of transition metals. nih.govresearchgate.netcardiff.ac.uk

The presence of the electron-withdrawing difluoroethyl group may influence the electronic properties of the sulfur donor atom, which could in turn affect the stability and reactivity of the resulting organometallic complexes. mdpi.com These complexes can be mononuclear or polynuclear, with the thiourea derivative acting as a monodentate or a bridging ligand. mdpi.com The coordination chemistry of diacylthioureas with platinum(II), palladium(II), and gold(III) has been investigated, revealing both mono- and dianionic ligand behavior. rsc.org While specific studies on this compound complexes are not extensively detailed in the provided results, the general principles of thiourea coordination chemistry are applicable. bohrium.comnih.gov

| Metal Center | Ligand | Coordination Mode | Reference |

| M(II/III) (e.g., Ir, Os, Rh, Ru) | Heterocyclic thiourea derivatives | N,S-bidentate | nih.govnih.gov |

| Au(I), Ag(I) | Phosphine-functionalized thioureas | P-monodentate or P,S-chelate | mdpi.com |

| Pt(II), Pd(II), Au(III) | Diacylthioureas | Monodentate, Dianionic | rsc.org |

| Zn(II), Cu(II) | N,O,S-polydentate thioureas | Varies | mdpi.com |

Role as a Reductant and Electron Donor/Acceptor in Advanced Organic Reactions

Thiourea and its derivatives can participate in redox reactions, acting as either reducing or oxidizing agents depending on the reaction conditions and the other species involved. Thiourea dioxide is a well-known reducing agent used in various organic transformations, including the reduction of nitro compounds and in atom transfer radical polymerization (ATRP). nih.gov

While not as common as its role as a nucleophile, this compound could potentially act as a reductant. acs.org In some contexts, thioureas can act as electron donors. For example, N,N'-diarylthioureas can serve as pre-catalysts in electron donor-acceptor (EDA) complex photoactivation, where the deprotonated thiourea acts as the catalytic electron-donor species. rsc.org This suggests that this compound could potentially be employed in similar photoredox catalytic systems. The electron-withdrawing nature of the difluoroethyl group might modulate its electron-donating ability compared to other substituted thioureas.

Introduction of Fluorinated Thioether Moieties via this compound Precursors

The 2,2-difluoroethyl group is a valuable moiety in medicinal chemistry. chemrxiv.org this compound can serve as a precursor for the introduction of the 2,2-difluoroethylthio (-SCH2CF2H) group into organic molecules. One potential strategy involves the S-alkylation of this compound followed by cleavage of the C-S bond to release the 2,2-difluoroethylthio group, which can then be transferred to a suitable substrate.

A more direct approach for introducing fluorinated thioether moieties often involves the reaction of a thiol with a fluorinated electrophile. While this compound is not a direct source of a thiol, it could be converted to one through hydrolysis. Alternatively, reactions that proceed through an S-alkylated intermediate could be intercepted by a nucleophile to achieve the transfer of the 2,2-difluoroethylthio group. The synthesis of thioethers can also be achieved through the reaction of α-oxothioamides with α-bromoketones in the presence of a base. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. mjcce.org.mk These methods probe the vibrational energy levels of molecules, which are unique and give rise to a characteristic spectrum, often referred to as a molecular fingerprint. mjcce.org.mkuwo.ca

In the context of this compound analogues, IR and Raman spectra would reveal key vibrational modes. For the thiourea moiety, characteristic bands for N-H stretching, C=S stretching, and various bending modes are expected. bdu.ac.in For instance, the C=S stretching frequency, typically observed in the region of 713-720 cm⁻¹, would be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding. bdu.ac.in The presence of the 2,2-difluoroethyl group would introduce strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region of the IR spectrum.

Analysis of related compounds provides insight into expected spectral features. For example, in various difluoromethylated compounds, IR absorbances are noted for N-H, C-H, and C-F bonds. rsc.org Specifically, a (difluoromethyl)sulfane derivative showed IR peaks at 3071 cm⁻¹ (C-H stretch) and within the 1400-1000 cm⁻¹ region, characteristic of C-F vibrations. rsc.org Similarly, the IR spectrum of a compound containing a difluoromethyl group exhibited bands at 3440 cm⁻¹ (N-H stretch) and 1197 cm⁻¹ (C-F stretch). rsc.org

Raman spectroscopy offers complementary information. While strong dipole moment changes lead to intense IR bands, vibrations that cause a significant change in polarizability are strong in the Raman spectrum. bdu.ac.in For thiourea and its complexes, Raman spectra have been used to identify the symmetrical stretching of the C=S bond and skeletal deformation modes. researchgate.net

Table 1: Representative Vibrational Frequencies for Functional Groups in this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3400 - 3200 | IR, Raman |

| C-H (alkyl) | Stretching | 3000 - 2850 | IR, Raman |

| C=S | Stretching | ~720 | IR, Raman |

| C-F | Stretching | 1400 - 1000 | IR |

| N-C-N | Bending | ~1500 | IR, Raman |

| C-C | Stretching | 1200 - 800 | IR, Raman |

Note: The exact positions of these bands can vary depending on the specific molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms. For a this compound analogue, one would expect to see signals corresponding to the N-H protons of the thiourea group, which would likely appear as broad singlets. The protons of the ethyl group would show characteristic splitting patterns. The CH₂ group adjacent to the fluorine atoms would appear as a triplet due to coupling with the two fluorine atoms, and the CHF₂ group would exhibit a triplet of doublets due to coupling with the adjacent CH₂ protons and the two fluorine atoms. For example, in a related difluoroethylamino compound, the proton of the CHF₂ group appears as a triplet of triplets around 5.96 ppm. rsc.org

¹³C NMR: Carbon-13 NMR reveals the different carbon environments in the molecule. The C=S carbon of the thiourea moiety is typically found downfield, around 180-190 ppm. The carbons of the difluoroethyl group would show splitting due to coupling with the fluorine atoms. The CF₂ carbon would appear as a triplet, as seen in a similar structure where it is observed at 113.81 ppm with a large C-F coupling constant (J = 239.6 Hz). rsc.org The adjacent CH₂ carbon would also show coupling to the fluorine atoms, appearing as a triplet with a smaller coupling constant. rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine environments. In a this compound analogue, the two fluorine atoms are chemically equivalent and would give rise to a single signal. This signal would be split into a triplet due to coupling with the two protons of the adjacent CH₂ group. In a comparable difluoromethyl derivative, the two fluorine atoms appear as a doublet at -93.69 ppm due to coupling with a single proton. rsc.org

Table 2: Expected NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Analogues

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | N-H | 7.0 - 9.0 | broad singlet | - |

| ¹H | -CH₂-CF₂H | 3.5 - 4.5 | triplet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 15 |

| ¹H | -CHF₂ | 5.5 - 6.5 | triplet | J(H,F) ≈ 56 |

| ¹³C | C=S | 180 - 190 | singlet | - |

| ¹³C | -CH₂-CF₂H | 40 - 50 | triplet | J(C,F) ≈ 20-30 |

| ¹³C | -CHF₂ | 110 - 120 | triplet | J(C,F) ≈ 240 |

| ¹⁹F | -CHF₂ | -90 to -120 | triplet | J(F,H) ≈ 56 |

Note: These are estimated values and can be influenced by solvent and other structural features.

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CHF₂ protons, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. columbia.edu It is invaluable for assigning carbon signals based on their attached protons. For instance, the proton signal of the -CH₂- group would show a correlation to its corresponding carbon signal in the ¹³C spectrum. columbia.edu

While most NMR is performed on solutions, solid-state NMR provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For thiourea and its derivatives, solid-state NMR has been used to study the effects of intermolecular interactions and crystal packing on the molecular structure. aps.org It can reveal the presence of different polymorphs and provide insights into the hydrogen bonding network in the solid state.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. google.comeag.com This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. eag.com For this compound (C₃H₆F₂N₂S), the expected exact mass can be calculated and compared to the experimentally measured value. For instance, a related compound, C₉H₁₅N₂O₄SF₂, has a calculated [M+H]⁺ of 285.0715, which was found to be 285.0717 experimentally, confirming the molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. springernature.com

Single Crystal X-ray Diffraction: This technique, when applicable, provides a precise 3D model of the molecule, including bond lengths, bond angles, and torsional angles. mdpi.com It also reveals the arrangement of molecules in the crystal lattice and details of intermolecular interactions like hydrogen bonding. For thiourea complexes, single-crystal X-ray diffraction has been used to determine the coordination geometry around metal centers and the nature of the bonding. uj.edu.pl Obtaining a suitable single crystal of this compound would allow for an unambiguous determination of its molecular conformation and the hydrogen bonding patterns involving the thiourea group.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, determine its purity, and identify the specific polymorphic form. researchgate.net For thiourea-containing compounds, PXRD has been used to confirm the crystal system and unit cell parameters. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For thiourea derivatives, the spectra are typically characterized by absorptions corresponding to π→π* and n→π* transitions associated with the thiocarbonyl (C=S) and adjacent chromophores.

In studies of various thiourea analogues, absorption bands are commonly observed in the range of 230–450 nm. scielo.brfip.org For instance, benzoylthiourea (B1224501) displays absorption maxima at 235 nm and 281 nm in ethanol. fip.org The electronic transitions can be influenced by the solvent and the specific substituents on the thiourea backbone. scielo.br For example, a study on chitosan-aryl substituted thioureas showed absorption bands that were attributed to the overlapping orbitals between the carbonyl (C=O) and thiocarbonyl (C=S) groups. aip.org

The presence of electron-withdrawing or donating groups, as well as the potential for intramolecular charge transfer, significantly impacts the position and intensity of these absorption bands. mdpi.com In N-acyl thiourea derivatives containing heterocyclic rings, electronic transitions are well-documented. grafiati.com The interaction of thiourea derivatives with other molecules or ions can also lead to noticeable shifts in the UV-Vis spectrum. For example, the addition of fluoride ions to solutions of specific thiourea-based chemosensors resulted in significant spectral changes, including the appearance of new absorption bands, indicating a binding interaction. scielo.brsemanticscholar.org This sensitivity makes UV-Vis spectroscopy a valuable tool for studying complexation and sensing applications. scielo.brsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to help assign electronic transitions. mdpi.comajol.info These calculations can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to explain phenomena like red-shifts in absorption spectra upon ion binding. mdpi.com

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Thiourea Analogues

| Compound/System | λmax (nm) | Solvent/Conditions | Reference |

| Benzoylthiourea (BTU) | 235, 281 | Ethanol | fip.org |

| 1,3-Dibenzoylthiourea (DBTU) | 241 | Ethanol | fip.org |

| Anthracene-based Thiourea Derivative | 320, 420 | DMSO | mdpi.com |

| Benzothiazole-based Thiourea Derivative | ~300 | DMSO | scielo.brsemanticscholar.org |

| 1-Hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea | Not specified | Not specified | conicet.gov.ar |

Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, decomposition behavior, and phase transitions of materials. worldoftest.comazom.comabo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. azom.com For thiourea derivatives, TGA curves often reveal multi-stage degradation processes. aip.orgfarmaciajournal.com For example, N-(2-phenethylbenzoyl)-thiourea derivatives show degradation in two to four distinct phases when heated to 700°C. farmaciajournal.com The onset temperature of decomposition is a key indicator of thermal stability. A study on 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea (APHX) showed it was thermally stable up to approximately 190°C. conicet.gov.ar Similarly, certain perfluorinated isoxazole (B147169) thioureas begin to decompose above 200°C. beilstein-journals.org The stability is affected by the molecular structure, with different substituents leading to varied decomposition temperatures. aip.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature program, identifying events like melting, crystallization, and glass transitions. azom.commeasurlabs.com DSC is widely used to study the thermal properties of thiourea derivatives, including those with potential as phase change materials for thermal energy storage. tubitak.gov.trtubitak.gov.tr For a series of 1,3-diacylthioureas with long alkyl chains, DSC was used to determine the melting and freezing temperatures, as well as the latent heat of these transitions. tubitak.gov.trtubitak.gov.tr For example, 1,3-dihexadecanoyl thiourea exhibited a melting enthalpy of 148.8 J/g. tubitak.gov.trtubitak.gov.tr DSC analysis of polyester (B1180765)/cotton blends treated with thiourea-related flame retardants shows distinct peaks for the melting of polyester and the decomposition of both cotton and polyester. ugent.be

Table 2: Thermal Properties of Selected Thiourea Analogues from TGA and DSC

| Compound | Technique | Key Findings | Reference |

| N-chitosan-N'-(2-methylbenzoyl) thiourea | TGA | Onset of thermal degradation at 251.3°C; two degradation stages. | aip.org |

| 2-(2-phenethyl)-benzoic acid thioureides | TGA/DSC | Multi-stage degradation processes observed. | farmaciajournal.com |

| 1,3-Didodecanoyl thiourea | DSC | Latent heat of melting: 114.6 J/g. | tubitak.gov.trtubitak.gov.tr |

| 1,3-Dihexadecanoyl thiourea | DSC | Latent heat of melting: 148.8 J/g. | tubitak.gov.trtubitak.gov.tr |

| 1-Hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea | TGA | Stable up to ~190°C. | conicet.gov.ar |

| Isoxazole thiourea derivative (18c) | TGA | Decomposed above 200°C. | beilstein-journals.org |

Hyphenated and Operando Spectroscopic Techniques for Dynamic Studies

To gain deeper insights into reaction mechanisms and dynamic processes, spectroscopic techniques are often coupled with other analytical methods (hyphenated techniques) or performed under actual operating conditions (operando spectroscopy). researchgate.netresearchgate.net These advanced methods are particularly valuable in fields like battery research and catalysis, where thiourea derivatives can play a role as precursors or additives. drexel.eduthermofisher.com

For instance, operando infrared spectroscopy is a powerful tool for studying the chemical changes occurring within a battery during its charge and discharge cycles. drexel.eduosti.gov In the context of lithium-sulfur batteries, where polysulfide shuttling is a major issue, additives are studied to mitigate this effect. Operando IR spectroscopy can monitor the interactions between additives and polysulfides in real-time. drexel.edu One study demonstrated the use of operando Attenuated Total Reflection-IR (ATR-IR) spectroscopy to observe the reversible interaction of alkaloid carbonyl groups (structurally related to the urea/thiourea motif) with polysulfides. drexel.edu

The development of novel operando cells and methodologies, such as those combining IR spectroscopy with electrochemical impedance spectroscopy (EIS), continues to push the boundaries of what can be observed in dynamic systems. osti.govnih.gov These techniques offer the potential to elucidate the precise role of thiourea analogues in complex applications like energy storage and catalysis. nih.gov

Surface and Bulk Material Characterization Methods (e.g., XPS, AFM, SEC/GPC)

Characterizing both the surface and bulk properties of materials containing this compound analogues is essential, especially when these compounds are incorporated into polymers, thin films, or other functional materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and chemical states. In studies of polymers containing thiourea moieties, XPS is used to confirm the presence of key elements like nitrogen and sulfur on the material's surface. mdpi.com For instance, in a polyether-thiourea-siloxane copolymer, XPS analysis detected N and S elements, confirming the copolymer's presence at the coating surface. mdpi.com XPS is also instrumental in studying coordination polymers, where it can determine the oxidation state of metal ions and confirm bonding, such as Cu-S bonds in a copper-thiourea polymer. rsc.org

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a material's surface topography. It is used to assess surface morphology, roughness, and grain size. In studies of thin films prepared with thiourea precursors, AFM reveals the homogeneity and smoothness of the films. sciencepublishinggroup.comscispace.comresearchgate.net For example, AFM measurements of Cu₂ZnSnS₄ and CdS thin films, synthesized using thiourea as a sulfur source, showed the formation of smooth and homogenous surfaces and allowed for the estimation of average grain size and roughness. scispace.comshu.ac.uk

Size-Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC) is a technique used to determine the molecular weight distribution of polymers. measurlabs.com For polymers synthesized with thiourea-containing monomers or cross-linkers, GPC is essential for characterizing the resulting macromolecules. ekb.eg It provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are critical for understanding the polymer's physical properties. measurlabs.comekb.eg For example, GPC analysis of acrylate (B77674) copolymers containing a benzothiazole (B30560) moiety (related to thiourea) showed that the polymers were polydisperse and that the average molecular weight decreased as the content of the benzothiazole-containing monomer increased. ekb.eg The technique is fundamental in polymer chemistry to ensure that the synthesized material has the desired molecular characteristics. ufl.educhromatographyonline.com

Based on a comprehensive search of available literature, detailed theoretical and computational investigation data specifically for the compound This compound is not publicly available. While extensive research exists for various other thiourea derivatives ajol.inforsc.orgmdpi.comsciensage.info and the general methodologies for quantum chemical calculations are well-established nih.govarabjchem.orgresearchgate.net, the specific optimized geometry, electronic properties, and reactivity descriptors for this compound have not been published.

To generate a scientifically accurate article that strictly adheres to the requested outline, including specific data tables for molecular geometry, HOMO-LUMO energies, spectroscopic parameters, thermodynamic properties, and reactivity descriptors, would require access to dedicated research focused solely on this compound. Such studies could not be located in the search results.

Therefore, it is not possible to provide the requested article with the specified detailed findings and data tables for this compound at this time. An article could be constructed on the general computational analysis of thioureas, but this would not meet the explicit requirement of focusing solely on the specified compound.

Theoretical and Computational Investigations of 2,2 Difluoroethyl Thiourea

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods)

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions are crucial in determining the structure, stability, and molecular recognition capabilities of (2,2-Difluoroethyl)thiourea. The thiourea (B124793) moiety itself is a potent hydrogen-bond donor, a property that is fundamental to its use in areas like organocatalysis. nih.gov The presence of the difluoroethyl group introduces additional and nuanced interactions.

Hydrogen Bonding: The thiourea core possesses two N-H groups that can act as strong hydrogen bond donors. nih.gov The acidity and, therefore, the hydrogen bond donating capacity of these N-H groups are significantly influenced by the substituents on the nitrogen atoms. nih.gov The electron-withdrawing nature of the 2,2-difluoroethyl group is expected to increase the acidity of the adjacent N-H proton, enhancing its hydrogen-bonding strength. Furthermore, the difluoromethyl group (CF2H) itself is a recognized, albeit weaker, hydrogen bond donor due to the polarization of the C-H bond by the adjacent fluorine atoms. beilstein-journals.org This group can act as a bioisostere for more traditional hydrogen bond donors like hydroxyl or thiol groups. beilstein-journals.org Computational studies on thiourea-water complexes have used methods like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) to analyze the nature and energy of these intermolecular hydrogen bonds. researchgate.net

Halogen Bonding: Halogen bonds are highly directional interactions between an electropositive region on a halogen atom (the σ-hole) and a nucleophile. nih.govmdpi.com While more commonly associated with heavier halogens like bromine and iodine, fluorine can also participate in such interactions. nih.gov In this compound, the fluorine atoms on the ethyl group could potentially act as halogen bond acceptors. However, a more significant interaction is the potential for the sulfur atom of the thiocarbonyl group (C=S) to act as a halogen bond acceptor, interacting with halogen bond donors from other molecules. mdpi.com Studies on organocatalysis have highlighted that halogen bonding can sometimes offer superior performance compared to the more established hydrogen bonding catalysis by thioureas, suggesting its importance in molecular activation. nih.gov

Table 1: Summary of Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Key Characteristics |

| Hydrogen Bond | Thiourea N-H | Carbonyl oxygen, nitro groups, etc. | Strong, directional interaction crucial for catalysis and receptor binding. nih.govnih.gov |

| Hydrogen Bond | Difluoromethyl C-H | Lewis basic atoms (e.g., O, N) | Weaker than N-H donation; acts as a bioisosteric replacement for OH or SH. beilstein-journals.org |

| Halogen Bond | External Halogen Donor | Thiocarbonyl Sulfur (C=S) | Directional interaction with potential roles in crystal engineering and catalysis. mdpi.com |

| Halogen Bond | External Donor | Difluoroethyl Fluorine | Fluorine typically acts as a weak halogen bond acceptor. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, interactions with its environment (like solvents or biological macromolecules), and the process of molecular recognition. nih.govresearchgate.net

In a typical MD study, the molecule would be placed in a simulated environment, such as a box of water molecules, to study its hydration and conformational preferences. researchgate.net By simulating the system for nanoseconds or longer, researchers can observe how the molecule rotates around its bonds, which conformations are most stable, and how it interacts with surrounding water molecules via hydrogen bonds. nih.govresearchgate.net

When studying molecular recognition, MD simulations are often performed on a ligand-protein complex, previously identified through methods like molecular docking. nih.gov For instance, if this compound were identified as a potential inhibitor of a specific protein, an MD simulation of the complex would reveal the stability of the binding pose. nih.gov It can show whether key hydrogen bonds are maintained over time and identify which amino acid residues are most important for the interaction. nih.gov The results, often analyzed through metrics like Root Mean Square Deviation (RMSD) and binding free energy calculations, can differentiate between potent and weak binders. nih.govnih.gov This dynamic information is crucial for understanding how the molecule is recognized by its biological target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. longdom.org Pharmacophore modeling, a related approach, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netunina.it

For a series of compounds including this compound, a QSAR model could be developed to predict its potential efficacy, for example, as an antimicrobial or anticancer agent. farmaciajournal.comnih.gov The process involves calculating a variety of molecular descriptors for each compound (e.g., molecular weight, logP, electronic properties, and shape descriptors) and then using statistical methods to correlate these descriptors with measured biological activity (like IC50 values). longdom.org

Pharmacophore modeling can be either ligand-based or structure-based. researchgate.netnih.gov In a ligand-based approach, a set of known active molecules are conformationally analyzed and superimposed to identify common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. unina.it For this compound, key pharmacophoric features would likely include the two hydrogen bond donors of the thiourea group and potentially a hydrophobic region associated with the ethyl chain. These models are invaluable for virtual screening of large compound databases to find new, structurally diverse molecules with the desired activity. nih.gov

3D-QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. scribd.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govacs.org

The process begins by aligning a set of molecules, including this compound, based on a common structural scaffold. researchgate.net

CoMFA then calculates the steric and electrostatic interaction fields around each molecule in the dataset. scribd.com It generates a model that correlates variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, where colored regions indicate where increasing or decreasing steric bulk or electrostatic charge would be favorable or unfavorable for activity. researchgate.net

CoMSIA extends the CoMFA approach by calculating additional fields, typically for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. scribd.com This often leads to more robust and predictive models, especially when hydrogen bonding and hydrophobic interactions are critical for activity, which is highly relevant for thiourea derivatives. acs.org

Successful CoMFA and CoMSIA models are characterized by high statistical significance, validated through internal (cross-validation q²) and external (predictive r²) tests. nih.gov

Table 2: Typical Statistical Parameters for 3D-QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model | Reference |

| q² (or r²cv) | Cross-validated correlation coefficient; measures internal predictivity. | > 0.5 | nih.gov |

| r² (or r²ncv) | Non-cross-validated correlation coefficient; measures the fit of the model. | > 0.6 | nih.gov |

| r²pred | Predictive correlation coefficient for an external test set; measures external predictivity. | > 0.6 | nih.gov |

Predictive Modeling for Rational Molecular Design

The ultimate goal of QSAR and 3D-QSAR studies is to create predictive models that can guide the rational design of new, more potent molecules. nih.govnih.gov The contour maps generated by CoMFA and CoMSIA serve as a visual guide for medicinal chemists. researchgate.net

For this compound, a CoMFA/CoMSIA model might reveal the following:

A green contour map near the ethyl group would suggest that adding a bulkier substituent at that position could enhance activity.

A blue contour map near one of the thiourea N-H protons would indicate that increasing the positive partial charge (i.e., making it a stronger hydrogen bond donor) is beneficial.

A cyan contour map from CoMSIA near the fluorine atoms might indicate that an H-bond donor group is unfavorable in that region of space. researchgate.net

By interpreting these maps, researchers can hypothesize specific structural modifications to this compound to improve its interaction with a biological target. These new designs can be evaluated in silico using the developed QSAR model before committing resources to their chemical synthesis, thereby accelerating the drug discovery process. longdom.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can elucidate how it might interact with the active site of a specific enzyme or receptor, predicting its binding affinity and mode of action. nih.govnih.gov

The process requires the 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB). nih.gov The this compound molecule is then computationally placed into the defined binding site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Table 3: Representative Data from a Hypothetical Docking Study

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | This compound | -8.5 | Glu101, Asp150 | Hydrogen Bond |

| Kinase X | This compound | Val35, Leu135 | Hydrophobic | |

| Protease Y | This compound | -7.9 | Ser195, Gly193 | Hydrogen Bond |

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. e3s-conferences.org Such studies can provide a deep understanding of the synthesis of this compound or its potential role in catalytic processes. rsc.orgresearchgate.net

For example, the synthesis of thioureas often involves the reaction of an amine with an isothiocyanate. mdpi.com A mechanistic study using DFT could model this reaction pathway for (2,2-difluoroethylamine) and an appropriate isothiocyanate source. The calculations would identify the transition state for the nucleophilic attack of the amine onto the isothiocyanate carbon, providing the activation energy barrier for the reaction. nih.gov

Similarly, if this compound were to be used as an organocatalyst, for instance in a Michael addition or Friedel-Crafts reaction, computational studies could elucidate how it activates the substrates. researchgate.net Researchers can model the formation of the catalyst-substrate complex, where the thiourea N-H groups hydrogen bond to the electrophile. nih.govresearchgate.net By calculating the energies of all possible transition states, they can predict the reaction rate and, for chiral catalysts, the stereochemical outcome. e3s-conferences.orgresearchgate.net These studies are essential for understanding catalyst efficiency and for designing improved catalysts for new transformations. nih.gov

Structure Activity Relationship Sar Studies of 2,2 Difluoroethyl Thiourea Derivatives

Correlating Structural Modifications with Modulatory Activity

SAR studies on diverse thiourea (B124793) series consistently demonstrate that even minor structural modifications can lead to significant changes in biological activity. The substituents on the nitrogen atoms of the thiourea moiety govern properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictate the compound's interaction with its target.

For instance, in a series of (thio)urea derivatives designed as inhibitors of E. coli β-glucuronidase (EcGUS), the introduction of an electron-withdrawing group at the para-position of the benzene (B151609) ring was found to be beneficial for inhibitory activity. nih.gov This highlights a common theme in thiourea SAR: the electronic properties of the substituents are a key determinant of potency. A study on thiourea derivatives as potential anticancer agents also found that substitutions on aryl rings significantly influenced cytotoxicity, with electron-withdrawing groups often enhancing activity. biointerfaceresearch.com

The following table, derived from a study on N,N'-disubstituted thiourea derivatives against Leishmania amazonensis, illustrates how modifying the substituents (R¹ and R²) alters antiprotozoal activity.

| Compound ID | R¹ Substituent | R² Substituent | Activity (IC₅₀ in µM) | Selectivity Index |

| 3e | Phenethyl | 4-Chlorophenyl | 4.9 ± 1.2 | >81 |

| 5i | Benzyl | 4-Fluorobenzyl (piperazine) | 1.8 ± 0.5 | ~70 |

| Miltefosine | (Reference Drug) | (Reference Drug) | 7.5 ± 1.2 | >26 |

| *Data sourced from a study on thiourea derivatives against L. amazonensis. mdpi.com The introduction of a piperazine (B1678402) ring in compound 5i enhanced potency compared to the first-generation compound *3e. mdpi.com |

Influence of the 2,2-Difluoroethyl Moiety on Molecular Activity and Selectivity

While direct studies on (2,2-Difluoroethyl)thiourea are not widely published, the influence of its defining moiety can be inferred from established chemical principles and research on analogous fluorinated compounds. The 2,2-difluoroethyl group is a bioisostere of an ethyl group but possesses significantly different electronic properties.

The primary influence of the geminal difluoro substitution is its strong electron-withdrawing nature. This effect can increase the acidity of the adjacent thiourea N-H proton, enhancing its hydrogen bond donating capability. biointerfaceresearch.com Stronger hydrogen bonds with acceptor residues in a target's active site, such as the oxygen of a peptide backbone or an aspartate side chain, can lead to a substantial increase in binding affinity and, consequently, biological activity. biointerfaceresearch.comnih.gov Research on other thiourea series has shown that incorporating electron-withdrawing groups, such as nitro or perfluorophenyl substituents, often results in more potent compounds. biointerfaceresearch.com

Furthermore, the introduction of fluorine can alter the conformation and metabolic stability of the molecule. The C-F bond is highly stable, potentially blocking sites of metabolic oxidation and increasing the compound's half-life. A study on acyl thiourea derivatives containing a difluoromethyl pyrazole (B372694) moiety reported good fungicidal and antibacterial activity, underscoring the utility of difluoroalkyl groups in developing bioactive compounds. researchgate.net The 2,2-difluoroethyl group is therefore expected to be a critical determinant of both the pharmacokinetic and pharmacodynamic profile of the parent molecule.

Identification of Key Pharmacophoric Features and Substructural Requirements

The fundamental pharmacophore of this class of compounds is the thiourea scaffold itself. rjptonline.org The key features are:

Two Hydrogen Bond Donors: The two N-H groups are crucial for anchoring the molecule within a binding site through hydrogen bonds.

One Hydrogen Bond Acceptor: The thione sulfur atom (C=S) can act as a hydrogen bond acceptor. mdpi.com

Hydrophobic/Substituent Regions: The groups attached to the nitrogen atoms provide opportunities for van der Waals, hydrophobic, or specific electrostatic interactions, which are critical for affinity and selectivity. researchgate.net

For this compound, the pharmacophore can be defined more specifically. One nitrogen atom is substituted with the electron-withdrawing 2,2-difluoroethyl group, while the other nitrogen is typically attached to an aryl or other cyclic system to provide further interactions. Molecular docking studies on other thiourea derivatives consistently show the thiourea core forming hydrogen bonds with key residues, while the substituents occupy adjacent hydrophobic or polar pockets. nih.govnih.gov Therefore, a key substructural requirement is a complementary relationship between the substituents and the topology of the target binding site.

Rational Design Principles for Optimized Derivatives

The rational design of optimized this compound derivatives involves a systematic approach to modifying its structure to enhance a desired biological effect. rsc.orgnih.gov Based on general principles from thiourea research, key design strategies would include:

Systematic Modification of the Second Substituent: While one substituent is the 2,2-difluoroethyl group, the other substituent (R²) offers a prime location for optimization. Introducing various aryl, heteroaryl, or alkyl groups can probe the steric and electronic requirements of the target binding site. For example, adding electron-donating or withdrawing groups to a phenyl ring at the R² position can fine-tune the electronic properties and binding affinity. nih.gov

Bioisosteric Replacement: The thiourea core could be replaced with a urea (B33335) or guanidine (B92328) group to assess the importance of the thione sulfur atom for activity. However, studies often show that thiourea derivatives are more potent than their urea counterparts. biointerfaceresearch.com

Conformational Constraint: Incorporating the thiourea moiety into a larger ring system or adding bulky groups can reduce the number of available conformations. This can lock the molecule into a more bioactive shape, increasing affinity and reducing off-target effects.

An integrated approach combining chemical synthesis, biological evaluation, and computational modeling is central to the rational design of lead compounds. researchgate.netrsc.org

In Silico Approaches to SAR Profiling

Computational methods are indispensable tools for elucidating the SAR of thiourea derivatives and guiding the design of new analogues. japsonline.com These in silico approaches provide insights at an atomic level that are often unattainable through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govunair.ac.id For this compound derivatives, docking studies could be used to visualize how the difluoroethyl group interacts with the active site and to predict which R² substituents would lead to improved binding energy. Docking analyses frequently highlight the hydrogen bonding of the thiourea core and the hydrophobic interactions of its substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. japsonline.com By analyzing a set of this compound analogues, a QSAR model could identify key molecular descriptors (e.g., logP, molecular weight, electronic parameters) that are predictive of potency, thereby guiding the synthesis of more active compounds.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups required for biological activity. researchgate.net A pharmacophore model for this series would likely feature hydrogen bond donors/acceptors from the thiourea core and a hydrophobic feature corresponding to the R² substituent. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

These computational strategies, when used in conjunction with experimental data, accelerate the drug discovery process by allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.netnih.gov

Advanced Applications and Functionalization in Chemical Sciences

Catalysis and Organocatalysis

(2,2-Difluoroethyl)thiourea and its derivatives are emerging as significant players in the field of catalysis, particularly in organocatalysis. wikipedia.orgresearchgate.net The presence of the thiourea (B124793) moiety, with its capacity for strong hydrogen bonding, allows these molecules to act as effective organocatalysts, activating substrates through non-covalent interactions. wikipedia.orgresearchgate.net This "partial protonation" mechanism is a hallmark of thiourea-based catalysis and offers a mild, metal-free alternative to traditional catalytic systems. wikipedia.org

The design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, enabling the modulation of a metal center's reactivity and the discovery of new catalytic transformations. wiley.com Thiourea derivatives, including those with fluorinated substituents, are increasingly being explored as ligands in transition metal-catalyzed reactions. eie.griaea.org The coordination versatility of the thiourea unit, coupled with the electronic effects of the difluoroethyl group, can influence the steric and electronic environment of the metal catalyst. eie.gr This, in turn, can impact the efficiency and selectivity of a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules, including marine drugs. mdpi.com

For instance, the incorporation of thiourea-based ligands into palladium catalysts has shown promise in phosphane-free cross-coupling reactions. eie.gr The ability of the thiourea to act as a hydrogen-bond donor can also be exploited in bifunctional catalytic systems, where the ligand not only coordinates to the metal but also interacts with the substrate or a counterion, influencing the reaction outcome. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions Employing Thiourea-Type Ligands

| Reaction Type | Metal Catalyst | Role of Thiourea Ligand | Reference |

| Cross-Coupling | Palladium | Phosphane-free conditions, potential for bifunctional activation | eie.gr |

| Asymmetric Hydrogenation | Rhodium | Anion-binding to influence enantioselectivity | rsc.org |

| Various Coupling Reactions | Various Transition Metals | Versatile coordination modes | eie.gr |

This table provides illustrative examples of how thiourea-based ligands are utilized in metal catalysis. The specific performance of this compound as a ligand would require further empirical investigation.

The development of chiral organocatalysts for asymmetric synthesis is a major focus of modern organic chemistry, and chiral thioureas have emerged as a privileged class of catalysts. nih.govrsc.org These molecules leverage a double hydrogen-bonding motif to create a chiral environment that can effectively control the stereochemical outcome of a reaction. wikipedia.orgrsc.org The introduction of a difluoroethyl group onto the thiourea scaffold can modulate the acidity and hydrogen-bonding strength of the N-H protons, which is a critical parameter for catalyst activity. wikipedia.org

Bifunctional chiral thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic site (e.g., an amine), are particularly effective. beilstein-journals.org This dual activation mode allows the catalyst to simultaneously activate both the electrophile and the nucleophile in a reaction. beilstein-journals.orgmdpi.com For example, in a Michael addition, the thiourea can activate the nitroalkene via hydrogen bonding, while the amine activates the aldehyde by forming an enamine intermediate. beilstein-journals.org

The strategic placement of stereogenic centers and electronically-tuned substituents, such as the 2,2-difluoroethyl group, is crucial in the design of highly enantioselective thiourea catalysts. mdpi.com These catalysts have been successfully applied in a variety of enantioselective transformations, including Michael additions, aza-Henry reactions, and [3+2] cycloadditions, leading to the synthesis of complex chiral molecules. nih.govmdpi.comresearchgate.net

Table 2: Selected Enantioselective Reactions Catalyzed by Chiral Thioureas

| Reaction | Catalyst Type | Proposed Activation | Typical Products | References |

| Michael Addition | Bifunctional Thiourea | H-bonding with electrophile, enamine formation with nucleophile | Chiral aldehydes, nitroalkanes | beilstein-journals.org |

| Aza-Henry Reaction | Bifunctional Thiourea | H-bonding activation | β-Nitro amines | nih.gov |

| [3+2] Cycloaddition | Chiral Thiourea | H-bonding to control stereochemistry | Dispiro compounds | mdpi.com |

| Cascade Reactions | Chiral Thiourea | H-bonding and ylide generation | Dihydrobenzofurans | researchgate.net |

This table highlights common applications of chiral thiourea catalysts. The specific efficacy of a this compound-based chiral catalyst would depend on its detailed molecular structure and the specific reaction conditions.

Ligand Design in Metal-Catalyzed Reactions

Polymer Chemistry and Materials Science

The incorporation of this compound moieties into polymer chains offers a pathway to novel functional materials with unique properties. empa.chnaist.jpnih.gov The design and synthesis of such polymers are driven by the goal of creating materials for advanced applications, from stimuli-responsive systems to high-performance electrodes. researchgate.net

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are of significant interest for biomedical applications. rsc.orgnih.gov These polymers often exhibit a lower critical solution temperature (LCST), above which they become insoluble and aggregate. rsc.orgmdpi.com The precise temperature of this transition, known as the cloud point temperature (TCP), can be tuned by altering the polymer's chemical structure. mdpi.com